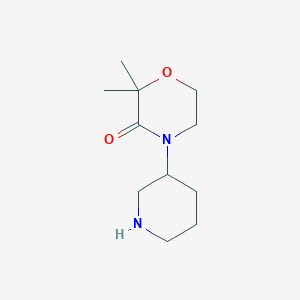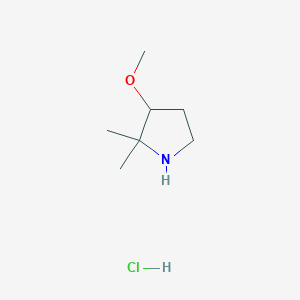
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride
Descripción general
Descripción
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with a molecular formula of C7H16ClNO . It is also known by other names such as 3-MeO-2,2-dimethylpyrrolidine hydrochloride, MPDH, and 3-Methoxy-2,2.
Molecular Structure Analysis
The InChI code for 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is 1S/C8H17NO.ClH/c1-8(2)7(6-10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H . The molecular weight of this compound is 179.69 .Physical And Chemical Properties Analysis
The physical form of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is oil . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Chemical Synthesis : Various methods have been developed for synthesizing compounds related to 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride demonstrates a multi-step process involving N-oxidation, nitration, methoxylation, acylation, hydrolysis, chlorination, and salification (Dai Gui, 2004). Such methodologies could be adapted or inspire techniques for synthesizing or modifying 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride for specific research applications.
Rearrangement Reactions : Research on dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate highlights the base-catalysed rearrangement reactions that can be reversed by hydrochloric acid, offering insights into the reactivity and potential transformation of related compounds (M. Anderson & A. W. Johnson, 1966).
Molecular Structure and Photochemistry
Crystal Structures : Studies on crystal structures of related compounds provide valuable information on molecular configurations and interactions. The synthesis and crystal structure analysis of derivatives of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their reactions offer insights into the structural aspects that could influence the behavior and application of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride in various scientific domains (Sen Ma et al., 2018).
Photochemical Properties : The study of photochemistry of related compounds, such as the synthesis and photochemical behavior of 5,5‐Dimethyl‐1H‐pyrrol‐2(5H)‐one and N-substituted derivatives, reveals the influence of substituents on photochemical reactivity. This information can be valuable in understanding how modifications like methoxy groups affect the photochemical properties of pyrrolidine derivatives (Andreas Ihlefeld & P. Margaretha, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-2,2-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(9-3)4-5-8-7;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIZWGHVAHRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)
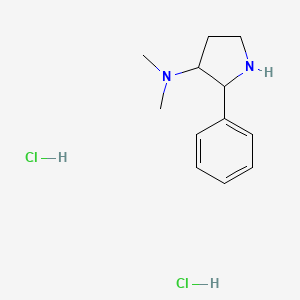
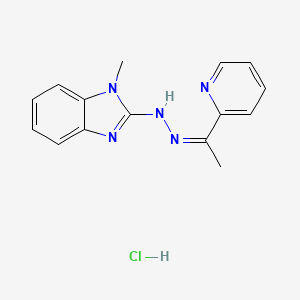
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)

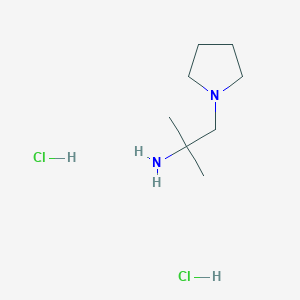
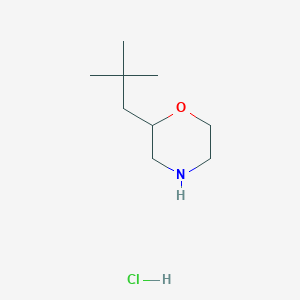

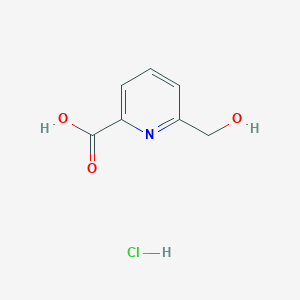
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-6-ylcarbamate hydrochloride](/img/structure/B1487278.png)
![5-Cyanobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1487280.png)
